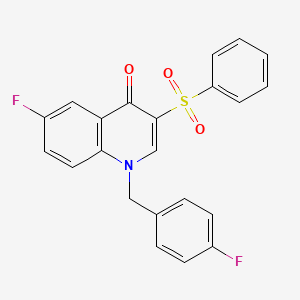

6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a quinolone derivative that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In

Aplicaciones Científicas De Investigación

Photoinduced C-F Bond Cleavage and Photostability

Research by Fasani et al. (1999) on fluorinated 7-amino-4-quinolone-3-carboxylic acids, related to the compound of interest, investigated their photochemistry in water. These compounds, including 6-fluoro derivatives like norfloxacin, undergo heterolytic defluorination, hinting at a pathway for aryl cation generation in solution. This study sheds light on the photostability and photochemical pathways of such fluorinated compounds, contributing to our understanding of their behavior under light exposure (Fasani et al., 1999).

Synthesis and Biological Evaluation of Derivatives

Reddy et al. (2013) synthesized a series of isatin derivatives, showcasing the versatility of fluoroquinoline compounds in generating biologically active molecules. Their cytotoxic activities against various cancer cell lines highlight the potential of such derivatives for therapeutic applications (Reddy et al., 2013).

Anti-inflammatory Activity of Fluorine-substituted Derivatives

Sun et al. (2019) focused on two fluorine-substituted derivatives, demonstrating their improved solubility and potential inhibitory effects on LPS-induced NO secretion. This study emphasizes the anti-inflammatory properties of fluorine-substituted quinolinone derivatives, paving the way for their application in treating inflammation-related disorders (Sun et al., 2019).

Synthesis and Reactivity of Fluorinated Quinoline Derivatives

Didenko et al. (2015) explored the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines, demonstrating the chemical reactivity and versatility of fluorinated quinoline compounds. This work contributes to the field of chemical synthesis, providing a foundation for developing novel compounds with potential pharmaceutical applications (Didenko et al., 2015).

Anticancer Micro-medicine Based on Quinoline and Chitosan

Tian et al. (2018) synthesized an anticancer prodrug with a quinoline structure, encapsulated using chitosan for pH-responsive release. This innovative approach to drug delivery showcases the potential of quinoline derivatives in chemotherapy, particularly for oral cancer (Tian et al., 2018).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2NO3S/c23-16-8-6-15(7-9-16)13-25-14-21(29(27,28)18-4-2-1-3-5-18)22(26)19-12-17(24)10-11-20(19)25/h1-12,14H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSWHYRBWYZFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{[2-(4-Chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2894088.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2894092.png)

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2894100.png)

![1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894104.png)

![2-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B2894107.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)

![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2894109.png)

![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)